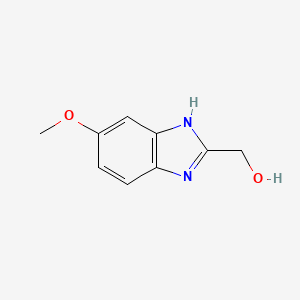

(6-methoxy-1H-benzimidazol-2-yl)methanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKGGGIPGOQNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356126 | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20033-99-2 | |

| Record name | 6-Methoxy-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20033-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20033-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-methoxy-1H-benzimidazol-2-yl)methanol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (6-methoxy-1H-benzimidazol-2-yl)methanol, a key heterocyclic compound. Primarily geared towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this molecule, with a particular focus on its role as a crucial intermediate in the pharmaceutical industry.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This compound, a substituted benzimidazole, is a compound of significant interest due to its utility as a building block in the synthesis of more complex therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source/Comment |

| CAS Number | 20033-99-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Generally soluble in organic solvents. | [2] Specific quantitative data is not readily available, but solubility in alcohols, DMSO, and DMF is expected for similar benzimidazole derivatives. |

| Melting Point | Not explicitly reported. | Further experimental determination is required. |

| pKa | Not explicitly reported. | The benzimidazole moiety typically exhibits both weakly acidic and weakly basic properties. |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative. A reliable method is the reaction of 4-methoxy-1,2-phenylenediamine with glycolic acid.[3]

Proposed Synthetic Protocol:

This protocol is adapted from the synthesis of the analogous 1H-benzimidazol-2-ylmethanol.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Glycolic acid

-

4M Hydrochloric acid (or another suitable acid catalyst)

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in an appropriate volume of 4M hydrochloric acid.

-

Add an equimolar amount of glycolic acid to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic data for this compound based on the analysis of related benzimidazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy protons. The aromatic protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electronegative nitrogen and oxygen atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 178. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the methoxy group (-OCH₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Stability

This compound possesses several reactive sites that dictate its chemical behavior.

-

Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. This reactivity is key to its use in synthesizing more complex molecules.

-

Benzimidazole Ring: The imidazole portion of the ring system contains both an acidic N-H proton and a basic nitrogen atom, allowing for reactions with both electrophiles and nucleophiles.

-

Stability: Benzimidazole derivatives are generally stable under neutral conditions but can be susceptible to degradation under harsh acidic or basic conditions, and upon exposure to strong oxidizing agents or prolonged exposure to light.[4][5][6] Stability studies are recommended for long-term storage and formulation development.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. Notably, it is a precursor to omeprazole , a widely used medication for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Caption: Simplified synthetic pathway to Omeprazole.

Biological Activity Profile

While the primary utility of this compound is as a synthetic intermediate, the benzimidazole scaffold itself is associated with a broad range of biological activities. Studies on analogous compounds suggest potential for:

-

Antimicrobial Activity: Benzimidazole derivatives have been reported to exhibit activity against various bacteria and fungi.[2][7][8][9][10]

-

Antioxidant Activity: Some benzimidazoles have shown radical scavenging properties.[3]

-

Cytotoxic Activity: Certain substituted benzimidazoles have demonstrated cytotoxicity against cancer cell lines.[3][11][12]

It is important to note that specific biological activity data for this compound is not extensively available in the public domain, and further investigation is required to fully characterize its pharmacological profile.

Safety and Handling

Based on the safety data for the closely related 1H-Benzimidazole-2-methanol, this compound should be handled with care.

-

Hazard Classification: May cause serious eye damage.[1]

-

Precautionary Measures: Wear protective gloves, clothing, and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.[1][13]

-

Storage: Store in a well-ventilated, dry place away from incompatible materials.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its role as a key precursor to omeprazole underscores its importance in the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, a practical synthetic protocol, and an overview of its potential applications. Further research into its specific physicochemical properties and biological activities will undoubtedly expand its utility and contribute to the development of new chemical entities.

References

-

Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. PubChem. (n.d.). Retrieved from [Link]

- Poddar, P., Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Al-Ostath, A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102577.

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

- Georgieva, M. K., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. International Journal of Molecular Sciences, 22(21), 11579.

- The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. (2021). Journal of Organic and Pharmaceutical Chemistry, 19(4), 4-15.

-

The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin. (n.d.). ResearchGate. Retrieved from [Link]

- Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2018). Molecules, 23(11), 2883.

-

Georganics. (n.d.). 2-(Hydroxymethyl)benzimidazole. Retrieved from [Link]

-

2-Hydroxy benzimidazole. PubChem. (n.d.). Retrieved from [Link]

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

-

ResearchGate. (n.d.). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin. Retrieved from [Link]

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(4), 523-528.

- Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. (2021). Pharmaceutics, 13(6), 829.

- Georgieva, M. K., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39268.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry, 52(10), 635-643.

- 1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

- (1H-Benzimidazol-1-yl)methanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615.

- Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2018). Journal of Visualized Experiments, (132), 56928.

- Study on the stability of the oxime HI 6 in aqueous solution. (1988). Archives of Toxicology, 62(2-3), 224-226.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. (2020).

- STABILITY STUDY OF OMEPRAZOLE. (2007). Farmacia, 55(4), 395-402.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). Molbank, 2023(1), M1557.

Sources

- 1. This compound AldrichCPR 20033-99-2 [sigmaaldrich.com]

- 2. CAS 20033-99-2: 6-Methoxy-1H-benzimidazole-2-methanol [cymitquimica.com]

- 3. banglajol.info [banglajol.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

- 11. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to (6-methoxy-1H-benzimidazol-2-yl)methanol (CAS: 20033-99-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of (6-methoxy-1H-benzimidazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential therapeutic applications, with a particular focus on its emerging role in cardiovascular research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this benzimidazole derivative.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] The bicyclic system, composed of fused benzene and imidazole rings, offers a versatile platform for structural modification, enabling the fine-tuning of biological activity.[5] This has led to the development of benzimidazole-based drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and antiparasitic agents.[4] The compound of focus, this compound, is a functionalized derivative with potential for novel therapeutic interventions.[6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 20033-99-2 | [6] |

| Molecular Formula | C₉H₁₀N₂O₂ | [6] |

| Molecular Weight | 178.19 g/mol | [6] |

| InChI Key | VFKGGGIPGOQNRO-UHFFFAOYSA-N | [6] |

| SMILES | COC1=CC2=C(C=C1)NC(=N2)CO | [6] |

| Solubility | Generally soluble in organic solvents. | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route to this compound involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid.[3]

General Synthetic Pathway

The synthesis of this compound is typically achieved through the condensation of 4-methoxy-1,2-phenylenediamine with glycolic acid. This reaction proceeds via the formation of an intermediate that readily cyclizes to the benzimidazole ring system.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a benzimidazole-2-yl-methanol derivative, which can be adapted for the synthesis of the 6-methoxy analog.[3]

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Glycolic acid

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of 4-methoxy-1,2-phenylenediamine in dimethylformamide (DMF).

-

Reagent Addition: Add a molar equivalent of glycolic acid to the solution.

-

Heating: Heat the reaction mixture to reflux at a temperature of 90-100°C.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Neutralize any residual acid by the careful addition of sodium bicarbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons on the benzimidazole ring. The substitution pattern will influence the multiplicity and chemical shifts of these protons.

-

A singlet for the methoxy group protons.

-

A singlet for the methylene protons of the methanol group.

-

A broad singlet for the N-H proton of the imidazole ring.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the benzimidazole ring system.

-

A signal for the methoxy carbon.

-

A signal for the methylene carbon of the methanol group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, and C-O stretching and bending vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of functional groups.

Potential Therapeutic Applications in Drug Development

The benzimidazole scaffold is associated with a wide range of biological activities. While specific studies on this compound are limited, research on related compounds provides valuable insights into its potential therapeutic applications.

Cardiovascular Effects

A study on the unsubstituted analog, 1H-benzimidazol-2-yl-methanol, revealed its influence on the functional activity of the rat heart.[2] The compound was found to exhibit a negative chronotropic effect, causing a decrease in heart rate and an increase in the RR interval on the electrocardiogram at a concentration of 10⁻⁴ mol/L.[1] This finding suggests that this compound may also possess cardiovascular activity and could be a starting point for the development of novel cardiac therapies.

The following diagram illustrates a hypothetical workflow for investigating the cardiovascular effects of a novel benzimidazole compound.

Safety and Handling

According to the Material Safety Data Sheet (MSDS) for the CAS number 20033-99-2, this compound is harmful if swallowed, in contact with skin, or if it comes into contact with the eyes. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of the benzimidazole core make it an attractive starting point for drug discovery programs. The preliminary evidence suggesting cardiovascular effects of the parent compound warrants further investigation into the potential of the 6-methoxy derivative in this therapeutic area. Future research should focus on the detailed biological evaluation of this compound, including its mechanism of action and its effects on relevant signaling pathways.

References

- Ivchenko, M. A. (2024). EFFECT OF 1H-BENZIMIDAZOLE-2-YL-METHANOL ON THE FUNCTIONAL ACTIVITY OF THE RAT HEART. Proceedings of young scientists and specialists of the Samara University, (2(25)).

- Ivchenko, M. A. (2024). EFFECT OF 1H-BENZIMIDAZOLE-2-YL-METHANOL ON THE FUNCTIONAL ACTIVITY OF THE RAT HEART. Proceedings of young scientists and specialists of the Samara University, (2(25)).

- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Stoyanova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39352-39366.

- Patel, A. K., et al. (2021). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 14(1), 57-70.

- Low, J. L., et al. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 6), 696–702.

- Golisade, A., et al. (2016). Cardiovascular effects of 1-benzylimidazole. Journal of Cardiovascular Pharmacology, 8(4), 543-548.

- Cavalli, A., et al. (1998). Severe reversible cardiac failure associated with methanol intoxication.

- Zardasht, G., et al. (2013). Impact of methanol intoxication on the human electrocardiogram. Cardiology Journal, 20(3), 282-286.

- Claramunt, R. M., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-529.

- Harikrishna, S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 78-83.

- Kadam, S. S., & Kulkarni, V. M. (2001). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 40B(1), 57-60.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2145.

- [Anonymous]. (2016). [Complex Study of the Rat Heart at Isoproterenol Damage.]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova, 102(1), 59-71.

- Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114109.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023).

- Pozharskii, A. F., et al. (2021).

- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o615.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 629-636.

- [Anonymous]. (2025). Heart Status Following High G Exposure in Rats and the Effect of Brief Preconditioning. Aviation, Space, and Environmental Medicine, 96(8), 735-741.

- [Anonymous]. (2012). Immunohistochemical Study of Heart Morphogenesis Disorders in Rats in Terms of Lead Acetate Exposure at the Prenatal Stage of their Development. Bulletin of Experimental Biology and Medicine, 153(3), 406-409.

- [Anonymous]. (2022). Corrigendum to “Ameliorating Effect of Klotho Protein on Rat Heart during I/R Injury”. Oxidative Medicine and Cellular Longevity, 2022, 9823816.

Sources

- 1. EFFECT OF 1H-BENZIMIDAZOLE-2-YL-METHANOL ON THE FUNCTIONAL ACTIVITY OF THE RAT HEART - Ivchenko - Proceedings of young scientists and specialists of the Samara University [vmuis.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. banglajol.info [banglajol.info]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 20033-99-2: 6-Methoxy-1H-benzimidazole-2-methanol [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(6-methoxy-1H-benzimidazol-2-yl)methanol structure elucidation

An In-depth Technical Guide: Structure Elucidation of (6-methoxy-1H-benzimidazol-2-yl)methanol

Abstract

The Strategic Approach to Structure Elucidation

The process of elucidating a molecular structure is not a linear checklist but a logical, iterative workflow. Each analytical technique provides a unique piece of the puzzle. Our strategy begins with foundational mass and functional group analysis, progresses to a detailed mapping of the atomic framework, and culminates in the definitive confirmation of connectivity.

Caption: Elucidation workflow for this compound.

Proposed Structure and Foundational Data

Before embarking on the analysis, we establish the proposed structure and its fundamental properties. This serves as our working hypothesis.

Caption: Proposed structure of this compound with atom numbering for NMR.

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight (Monoisotopic): 178.0742 g/mol

Mass Spectrometry: Confirming the Formula

Expertise & Experience: Our first analytical step is always mass spectrometry. It provides the single most crucial piece of data: the molecular weight. We employ High-Resolution Mass Spectrometry (HRMS) over standard resolution. While both confirm the mass, HRMS measures the mass with enough accuracy (typically <5 ppm) to determine a unique elemental composition, thereby providing an immediate and powerful validation of the molecular formula. Electron Impact (EI) ionization is a suitable technique for this class of thermally stable, aromatic compounds and often provides valuable fragmentation data.[2][3][4]

Experimental Protocol: High-Resolution EI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an EI source.

-

Introduction: Introduce the sample via a direct insertion probe.

-

Source Conditions: Set the ionization energy to 70 eV.

-

Acquisition: Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation: Expected MS Fragmentation

The trustworthiness of MS data comes from matching the observed accurate mass to the theoretical mass and logically interpreting the fragmentation pattern.

| m/z (Theoretical) | Formula | Description of Fragment |

| 178.0742 | [C₉H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 161.0715 | [C₉H₉N₂O]⁺ | Loss of a hydroxyl radical (•OH) |

| 147.0558 | [C₈H₇N₂O]⁺ | Loss of the hydroxymethyl group (•CH₂OH) |

| 119.0609 | [C₇H₇N₂]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment |

The fragmentation of benzimidazoles typically involves cleavages at the substituents on the imidazole ring, which is consistent with the predicted losses.[2][4][5]

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups predicted by the proposed structure. For this compound, we are specifically looking for evidence of O-H (alcohol), N-H (imidazole), C-O (methoxy/alcohol), and aromatic C=C bonds. The presence of these bands provides strong, albeit not definitive, support for the structure.[6][7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal must be taken immediately prior to the sample measurement.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Broad, Strong | O-H (Alcohol) & N-H (Imidazole) | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H (-CH₂, -CH₃) | Stretching |

| 1620 - 1580 | Medium-Strong | C=N & C=C | Ring Stretching |

| 1250 - 1200 | Strong | Aryl C-O (Methoxy) | Asymmetric Stretching |

| 1050 - 1020 | Strong | C-O (Alcohol) | Stretching |

The broadness of the 3400-3200 cm⁻¹ band is characteristic of hydrogen-bonded O-H and N-H groups, which is expected in the solid state. The pattern of bands in the 1620-1500 cm⁻¹ region is often characteristic of the benzimidazole nucleus itself.[6][10]

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12] We choose DMSO-d₆ as the solvent because its hygroscopic nature is less of a concern than its ability to solubilize the compound and, crucially, to allow for the observation of exchangeable protons (N-H and O-H).[13]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire with 16-32 scans.

-

¹³C NMR: Acquire with 1024-2048 scans.

-

2D Experiments: Use standard gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.[14]

Data Interpretation and Presentation

The following tables summarize the expected chemical shifts (δ) in ppm. The assignments are based on known substituent effects in benzimidazole systems.[11][15]

Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom Label | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| NH | ~12.0 | br s | 1H | Imidazole N-H |

| H7 | ~7.4 | d | 1H | Aromatic Proton |

| H4 | ~7.1 | d | 1H | Aromatic Proton |

| H5 | ~6.8 | dd | 1H | Aromatic Proton |

| OH | ~5.5 | t | 1H | Alcohol O-H |

| H8 (-CH₂-) | ~4.7 | d | 2H | Methylene Protons |

| H9 (-OCH₃) | ~3.8 | s | 3H | Methoxy Protons |

Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom Label | δ (ppm) | Assignment |

|---|---|---|

| C2 | ~155 | Imidazole C2 |

| C6 | ~156 | Aromatic C-OCH₃ |

| C3a/C7a | ~140 / ~135 | Aromatic Bridgehead Carbons |

| C4/C7 | ~115 / ~110 | Aromatic CH |

| C5 | ~100 | Aromatic CH |

| C8 (-CH₂OH) | ~58 | Methylene Carbon |

| C9 (-OCH₃) | ~55 | Methoxy Carbon |

While 1D NMR provides the parts list, 2D NMR builds the molecule.

-

COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the coupled aromatic protons (H4, H5, H7) and between the -CH₂- (H8) and -OH protons.[14][16]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of every protonated carbon (C4, C5, C7, C8, C9).[14][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the molecular fragments.[14][17]

Caption: Key HMBC correlations confirming the molecular framework.

Trustworthiness through NMR: The power of the combined NMR dataset lies in its self-consistency. The HMBC correlation from the methylene protons (H8) to the imidazole carbon (C2) and the bridgehead carbon (C7a) definitively locks the hydroxymethyl group at the 2-position. Similarly, the correlation from the methoxy protons (H9) to the aromatic carbon C6 confirms the position of this substituent. Every piece of data from ¹H, ¹³C, COSY, HSQC, and HMBC must converge to support a single, unambiguous structure.

X-ray Crystallography: The Gold Standard

Expertise & Experience: When an unambiguous solid-state structure is required, or when NMR data is inconclusive (e.g., due to complex isomerism), single-crystal X-ray crystallography is the ultimate arbiter. It provides a 3D model of the molecule with precise bond lengths and angles. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.[18][19][20]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Slow evaporation of a saturated solution of the compound is a common method. A solvent system like methanol/dichloromethane could be effective.[18][21]

-

Mounting: A suitable crystal is mounted on a goniometer.

-

Data Collection: The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.

A successful crystal structure provides irrefutable proof of the molecular connectivity and conformation in the solid state.[22]

Conclusion

References

-

Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research. [Link]

-

Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. [Link]

-

Ibrahim, H. et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-78. [Link]

-

The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of The Chemical Society. [Link]

-

Morgan, K. J. (1961). 455. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]

-

The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. (n.d.). Journal of the American Chemical Society. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. [Link]

-

Øiestad, E. L., et al. (2021). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, 45(7), 723-733. [Link]

-

Al-Douh, M. H., et al. (2009). [1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o925. [Link]

-

Richter, A., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(1). [Link]

-

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o1613. [Link]

-

(1H-Benzimidazol-1-yl)methanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2020). IntechOpen. [Link]

-

2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o149. [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2020). International Journal of Pharmaceutical and Therapeutic Research. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (2005). Indian Journal of Chemistry, 44B, 2132-2134. [Link]

-

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole. (n.d.). PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). (n.d.). NP-MRD. [Link]

-

1D (1 H and 13 C NMR) and 2D (COSY, HSQC, and HMBC) NMR spectra and MS spectrum of NNB. (n.d.). ResearchGate. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(15), 4475. [Link]

-

6-Methoxy-1-prop-2-enyloxy-2-vinylbenzimidazole. (n.d.). PubChem. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

2D- NMR what is the different between COSY and HSQC?? (2019). ResearchGate. [Link]

-

(r)-Omeprazole. (n.d.). PubChem. [Link]

Sources

- 1. (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

- 3. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]

- 8. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.iucr.org [journals.iucr.org]

- 22. 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

(6-methoxy-1H-benzimidazol-2-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (6-methoxy-1H-benzimidazol-2-yl)methanol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique heterocyclic structure allows for diverse biological activities, making its derivatives prime candidates in drug discovery. This technical guide provides a comprehensive exploration of the synthesis of this compound, a valuable building block for more complex therapeutic molecules. We will dissect the primary synthesis pathway involving a direct cyclocondensation, alongside a viable alternative route, offering researchers and drug development professionals a detailed, scientifically-grounded blueprint. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy.

PART 1: Primary Synthesis Pathway via Phillips Condensation

The most direct and atom-economical approach to synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under heating, often with an acid catalyst, to drive the cyclization and dehydration.[2] For the synthesis of this compound, the logical precursors are 4-methoxy-1,2-phenylenediamine and glycolic acid.[3] The latter provides the required hydroxymethyl group at the 2-position of the resulting benzimidazole.

Caption: Overall workflow for the primary synthesis pathway.

Step 1.1: Synthesis of Precursor: 4-Methoxy-1,2-phenylenediamine

The crucial starting material is 4-methoxy-1,2-phenylenediamine. It is typically synthesized via the reduction of the commercially available 4-methoxy-2-nitroaniline.[4] This transformation is a standard procedure in organic synthesis, achievable through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.

Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is selected for its high efficiency, clean reaction profile, and mild conditions (room temperature, moderate pressure).[5] This method avoids the use of stoichiometric metallic reductants like iron or tin, which can complicate product purification.

Caption: Reaction scheme for the synthesis of 4-methoxy-1,2-phenylenediamine.

Experimental Protocol: Synthesis of 4-Methoxy-1,2-phenylenediamine [5][6]

-

Reaction Setup: To a solution of 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in methanol (70 mL) in a hydrogenation vessel, add 10% palladium on activated carbon (1.0 g).

-

Hydrogenation: Seal the vessel and hydrogenate the mixture at room temperature under a hydrogen pressure of 50 psi. The reaction is typically monitored for hydrogen uptake and can take 24-72 hours for completion.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is 4-methoxy-1,2-phenylenediamine, which typically appears as a dark oil or solid and is often used in the next step without further purification.[4][6]

Table 1: Reagents for Precursor Synthesis

| Reagent | Formula | Mol. Weight | Amount | Moles | Role |

| 4-methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 g/mol | 10.0 g | 59.5 mmol | Starting Material |

| 10% Palladium on Carbon | Pd/C | - | 1.0 g | - | Catalyst |

| Methanol | CH₃OH | 32.04 g/mol | 70 mL | - | Solvent |

| Hydrogen | H₂ | 2.02 g/mol | 50 psi | - | Reducing Agent |

Step 1.2: Cyclocondensation with Glycolic Acid

With the diamine precursor in hand, the core benzimidazole structure is formed by reacting it with glycolic acid.

Mechanism Insight: The reaction proceeds via initial amide formation between one of the amine groups of the diamine and the carboxylic acid of glycolic acid. This is followed by an intramolecular nucleophilic attack by the second amino group onto the amide carbonyl, and subsequent dehydration under thermal conditions to yield the aromatic benzimidazole ring.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (e.g., 5.0 g, 36.2 mmol) in a suitable solvent like dimethylformamide (DMF). Add glycolic acid (3.0 g, 39.8 mmol). Note: An alternative is to use an acid catalyst like 4N HCl and heat the neat mixture.

-

Reaction: Heat the mixture to reflux (typically 90-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Neutralization and Extraction: Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid until the solution is basic (check with pH paper). Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

PART 2: Alternative Synthesis Pathway via Aldehyde Reduction

An alternative strategy involves the synthesis of an intermediate aldehyde, 6-methoxy-1H-benzimidazole-2-carbaldehyde, followed by its reduction to the target alcohol.[7] This two-step process can sometimes offer advantages in purification and handling of intermediates.

Caption: Workflow for the alternative synthesis pathway.

Step 2.1: Synthesis of 6-Methoxy-1H-benzimidazole-2-carbaldehyde

This intermediate can be synthesized by the condensation of 4-methoxy-1,2-phenylenediamine with a glyoxal equivalent. The aldehyde itself is a known compound.[8]

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve 4-methoxy-1,2-phenylenediamine in a mixture of ethanol and water.

-

Condensation: Add an aqueous solution of glyoxal (40% in water) dropwise at room temperature. An oxidative cyclization may be facilitated by bubbling air through the mixture or by adding a mild oxidizing agent.

-

Isolation: The product may precipitate from the reaction mixture upon completion. The solid can be collected by filtration, washed with water, and dried.

Step 2.2: Reduction to this compound

The reduction of the aldehyde to the primary alcohol is a facile and high-yielding transformation.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is an ideal reducing agent for this step. It is mild, selective for aldehydes and ketones, and safe to handle. The reaction can be conveniently carried out in alcoholic solvents like methanol or ethanol at room temperature.[7]

Experimental Protocol: Reduction of Aldehyde [7]

-

Reaction Setup: Dissolve 6-methoxy-1H-benzimidazole-2-carbaldehyde (e.g., 2.0 g, 11.3 mmol) in methanol in a round-bottom flask under an inert atmosphere.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (0.47 g, 12.4 mmol) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification by column chromatography or recrystallization will yield the target compound.

PART 3: Characterization Data

Proper characterization of the final product and key intermediates is essential to confirm their identity and purity. Standard spectroscopic methods are employed for this purpose.

Table 2: Expected Characterization Data

| Compound | Method | Expected Data |

| 4-Methoxy-1,2-phenylenediamine | ¹H NMR (CDCl₃) | δ 6.6-6.2 (m, 3H, Ar-H), 3.5-3.0 (br s, 4H, -NH₂), 3.7 (s, 3H, -OCH₃).[4][5] |

| This compound | Melting Point | Solid, crystalline. |

| ¹H NMR (DMSO-d₆) | δ 12.2 (br s, 1H, -NH), 7.4-6.8 (m, 3H, Ar-H), 5.5 (br s, 1H, -OH), 4.7 (s, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃). | |

| ¹³C NMR (DMSO-d₆) | δ 156 (Ar-C-O), 154 (N-C-N), 140-100 (Ar-C), 58 (-CH₂-), 55 (-OCH₃). | |

| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ = 179.08 |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The primary pathway, a direct Phillips condensation of 4-methoxy-1,2-phenylenediamine with glycolic acid, represents the most efficient route. An alternative pathway involving the reduction of an aldehyde intermediate provides a reliable, albeit longer, alternative. The protocols and chemical reasoning provided in this guide offer a robust foundation for researchers to produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

-

Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

-

RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.[Link]

-

Thakuria, H., & Das, G. Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

-

Babu K. (2015). Synthesis of novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. Synthesis of benzimidazole and its derivatives by conventional...[Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.[Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]

-

Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.[Link]

-

De Gruyter. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.[Link]

-

NIH. (1H-Benzimidazol-1-yl)methanol.[Link]

-

ResearchGate. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.[Link]

- Google Patents. US2250487A - Reaction of formals with glycolic acid and resulting product.

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde.[Link]

-

Cheméo. Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2).[Link]

Sources

- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Methoxy-1H-benzoimidazole-2-carbaldehyde | 38786-60-6 [sigmaaldrich.com]

Introduction: The Benzimidazole Scaffold and the Promise of (6-methoxy-1H-benzimidazol-2-yl)methanol

An In-depth Technical Guide to the Anticipated Biological Activity of (6-methoxy-1H-benzimidazol-2-yl)methanol

This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, this compound. Leveraging extensive research on the benzimidazole scaffold, a privileged structure in medicinal chemistry, this document synthesizes established mechanisms of action and provides actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore the compound's synthetic rationale, its predicted therapeutic potential—primarily in oncology and microbiology—and the detailed workflows required to validate these hypotheses.

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1] Its structural simplicity, synthetic accessibility, and unique ability to interact with a multitude of biological targets have led to its incorporation into numerous clinically approved drugs.[2][3] Benzimidazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anthelmintic, anti-inflammatory, and proton-pump inhibition capabilities.[2][4]

The specific compound of interest, this compound (CAS No: 20033-99-2), presents a compelling case for investigation.[5] Its structure combines three key features:

-

The Benzimidazole Core: Provides the fundamental scaffold known to interact with diverse biological targets.[6]

-

The 6-Methoxy Group: Substitutions at the 5(or 6)-position of the benzimidazole ring have been shown to enhance biological potency in certain derivatives.[2] The methoxy group can influence lipophilicity and electronic properties, potentially improving cellular uptake and target engagement.

-

The 2-Methanol Group: The substituent at the 2-position is critical for defining the specific activity of benzimidazole compounds.[6] While some reports on the parent (1H-benzimidazol-2-yl)methanol show only mild activity[7], this functional group serves as a versatile synthetic handle for creating libraries of derivatives or could play a direct role in target binding.[8]

This guide will therefore proceed on the hypothesis that this compound is a promising candidate for anticancer and antimicrobial drug discovery, based on the extensive evidence from its chemical class.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is well-established, with the Phillips condensation reaction being a common and efficient method.[7] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route is the condensation of 4-methoxy-1,2-phenylenediamine with glycolic acid.

Protocol 1: Synthesis via Phillips Condensation

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add glycolic acid (1.1 eq) to the solution.

-

Condensation: Reflux the reaction mixture at an elevated temperature (e.g., 90-100°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and dilute it with water.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid until the solution is neutral or slightly basic.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticipated Biological Activity I: Anticancer Potential

The most profound and widely studied activity of benzimidazole derivatives is their anticancer efficacy.[1] These compounds act through a variety of mechanisms, making them versatile scaffolds for oncology drug development.[9]

Key Anticancer Mechanisms of Benzimidazole Derivatives

The anticancer effects of the benzimidazole class are multi-faceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[3]

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, including repurposed anthelmintics like mebendazole and albendazole, function as microtubule-destabilizing agents.[10][11] They bind to β-tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][11]

-

Kinase Inhibition: Benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are critical for cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (e.g., EGFR, VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[6][10] Inhibition of these pathways can halt cell proliferation and induce cell death.

-

Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases (Topo I and Topo II), enzymes that are essential for resolving DNA topological stress during replication and transcription.[1][6] This inhibition leads to DNA damage and the induction of apoptosis.

-

Epigenetic Modulation: Emerging research has identified benzimidazole derivatives that can target epigenetic machinery.[2] This includes the inhibition of Histone Deacetylases (HDACs) and Protein Arginine Methyltransferases (PRMTs), which play crucial roles in regulating gene expression and are often dysregulated in cancer.[2]

-

Induction of Apoptosis: Regardless of the primary target, a common downstream effect of benzimidazole action is the induction of programmed cell death, or apoptosis.[1][3] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.

The following diagram illustrates the major signaling pathways targeted by benzimidazole-based anticancer agents.

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Experimental Workflow for Anticancer Screening

To validate the anticancer potential of this compound, a tiered screening approach is recommended.

Caption: Tiered workflow for evaluating anticancer activity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

| Compound | Cell Line | Anticipated IC₅₀ (µM) - Example |

| This compound | MCF-7 (Breast) | 5 - 20 |

| This compound | HepG-2 (Liver) | 10 - 50 |

| This compound | A549 (Lung) | 8 - 30 |

| Doxorubicin (Control) | MCF-7 (Breast) | < 1 |

This table presents hypothetical yet plausible IC₅₀ values based on published data for structurally related benzimidazole derivatives to serve as an example benchmark.

Anticipated Biological Activity II: Antimicrobial Potential

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[4] They have shown activity against various strains of bacteria and fungi, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Antimicrobial Mechanisms of Benzimidazole Derivatives

While less defined than their anticancer mechanisms, proposed antimicrobial actions include:

-

Inhibition of Fumarate Reductase: A key enzyme in the metabolic pathway of many anaerobic bacteria and helminths.

-

Disruption of Microtubule Synthesis: Similar to their anticancer effects, this can impact fungal cell division and integrity.[4]

-

Inhibition of Nucleic Acid Synthesis: Some derivatives may interfere with enzymes essential for DNA replication, such as dihydrofolate reductase (DHFR).[12]

-

Inhibition of tRNA Methyltransferase (TrmD): This essential bacterial enzyme is a novel target for antibiotics, and some benzimidazole hybrids have been designed to inhibit it.[13][14]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Conclusion and Future Directions

This compound is a structurally intriguing compound with significant, albeit predicted, therapeutic potential. Based on the robust and diverse biological activities of the benzimidazole scaffold, it is a prime candidate for screening as both an anticancer and antimicrobial agent. The methoxy and methanol substitutions provide unique chemical properties that may enhance potency or confer novel mechanisms of action compared to existing derivatives.

The experimental workflows and protocols detailed in this guide provide a clear, scientifically rigorous path for the initial investigation of this compound. Positive results from these in vitro assays would warrant progression to more complex mechanistic studies, such as target deconvolution, western blotting for pathway analysis, and eventual evaluation in in vivo preclinical models. The versatility of the benzimidazole core suggests that this compound could be a valuable lead compound in the development of next-generation therapeutics.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (PubMed Central) [Link][1]

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (SpringerLink) [Link][2]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Bioscience Biotechnology Research Communications) [Link][10]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (Taylor & Francis Online) [Link][6]

-

Broad mechanisms of action of benzimidazoles as anticancer agents. (ResearchGate) [Link][9]

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (417 Integrative Medicine) [Link][11]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (PubMed) [Link][3]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (Dhaka University Journal of Pharmaceutical Sciences) [Link][7]

-

The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. (Journal of Organic and Pharmaceutical Chemistry) [Link][13]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (MDPI) [Link]

-

Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (Semantic Scholar) [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (ResearchGate) [Link][14]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (National Institutes of Health) [Link][4]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (ACS Omega) [Link][12]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (Scholars Research Library) [Link][8]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 20033-99-2: 6-Methoxy-1H-benzimidazole-2-methanol [cymitquimica.com]

- 6. tandfonline.com [tandfonline.com]

- 7. banglajol.info [banglajol.info]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of (6-methoxy-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of (6-methoxy-1H-benzimidazol-2-yl)methanol, a key heterocyclic compound with significant potential in pharmaceutical research and development. As a benzimidazole derivative, it belongs to a class of molecules renowned for their diverse biological activities.[1] Understanding its fundamental characteristics is paramount for formulation development, quality control, and elucidating its mechanism of action.

This document moves beyond a simple recitation of data points, offering in-depth, field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of its key physicochemical parameters.

Molecular Identity and Structural Elucidation

This compound is a bicyclic molecule consisting of a fused benzene and imidazole ring, with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.[1]

Molecular Structure:

Figure 2: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability. [2][3] Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solid.

-

Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution.

-

Figure 3: Workflow for Solubility Determination via Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is essential for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. Potentiometric titration is a precise and widely used method for determining pKa. [4][5] Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Ensure the initial concentration is accurately known.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-